5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one
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Overview
Description
5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one is an organic compound with a unique structure that combines elements of both cyclopentane and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentanone derivatives and suitable reagents to induce ring closure and form the desired pyran structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-6,7-dihydrocyclopenta[b]pyrazine
- 5-Methyl-5H-cyclopenta[b]pyrazine
- 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine
Uniqueness
5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60244-31-7 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-methyl-4,7-dihydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H10O2/c1-6-2-3-8-7(6)4-5-11-9(8)10/h2H,3-5H2,1H3 |
InChI Key |
WTGLUTWWFHCWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C1CCOC2=O |
Origin of Product |
United States |
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